molecular formula C8H8O2 B095053 2-Hydroxy-6-methylbenzaldehyde CAS No. 18362-36-2

2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053
CAS No.: 18362-36-2
M. Wt: 136.15 g/mol
InChI Key: ZRUOTKQBVMWMDK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is a component of astigmatid mites, functioning as the alarm and sex pheromones . The primary targets of this compound are the olfactory receptors of these mites, which respond to the presence of the pheromone.

Mode of Action

The compound interacts with its targets by binding to the olfactory receptors of the mites. This binding triggers a signal transduction pathway that leads to behavioral changes in the mites, such as attraction or repulsion .

Biochemical Pathways

It is known that the compound plays a role in the signaling pathways of astigmatid mites, influencing their behavior .

Result of Action

The action of this compound results in behavioral changes in astigmatid mites. Depending on the concentration and context, these changes can include attraction, repulsion, or alarm responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other pheromones or environmental chemicals may affect the mites’ response to the compound. Additionally, factors such as temperature, humidity, and light conditions could potentially influence the stability and effectiveness of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-methylbenzaldehyde can be synthesized from m-cresol through a multi-step process. The synthetic route involves:

  • Protection of the hydroxyl group using a tetrahydropyranyl group.
  • Blocking the active site (6-position) with a trimethylsilyl group via lithiation and subsequent silylation.
  • Formylation through lithiation and quenching with dimethylformamide.
  • Deprotection using trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, ensuring higher yields and purity. The process is optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols.

    Substitution: The hydroxyl and aldehyde groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: 2-Hydroxy-6-methylbenzoic acid.

    Reduction: 2-Hydroxy-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-6-methylbenzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a pheromone component and its potential antifungal activity set it apart from other benzaldehyde derivatives.

Properties

IUPAC Name

2-hydroxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOTKQBVMWMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342864
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-36-2
Record name 2-Hydroxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-6-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A phenolic resin rich in alternating phenolic copolymer block segments was formed by reacting a mixture of 519.0 g of 99 percent pure m-cresol, 538.2 g of 97 percent pure 2,6-bis(hydroxymethyl)-p-cresol and 20 g oxalic acid dihydrate in a solvent mixture of 40 ml deionized water and 200 ml ethyl cellosolve acetate. The reaction mixture was heated to about 70° C. to initiate the reaction forming the alternating copolymer. At 102° C., 32.6 g of 36.9 percent formaldehyde was added in 8 minutes to the reaction mixture to form substantially m-cresol formaldehyde block segments and to chemically bond these segments to the previously formed alternating copolymer. After heating the mixture at reflux for three hours, the amount of heat was increased to remove the water and solvent by distillation. Partial vacuum was applied at about 220° C. and gradually increased to 4 mm Hg to remove the unreacted monomers. Maximum mixture temperature during vacuum stripping was about 226° C. The copolymer was poured from the reaction kettle and allowed to cool. About 840 g of a block copolymer having a number average molecular weight number, Mn, of 1241 Daltons and a Tg of 112° C. were obtained.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
538.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A phenolic resin rich in alternating phenolic copolymer block segments was formed by reacting a mixture of 519.0 g of 99 percent pure m-cresol, 538.2 g 97 percent pure 2,6-bis(hydroxy-methyl)-p-cresol and 20 g oxalic acid dihydrate in a solvent mixture of 40 ml deionized water and 200 ml ethyl cellosolve acetate. The reaction mixture was heated to about 70° C. to initiate the reaction forming the alternating copolymer. At 102° C. 32 6 g of 36 9 percent formaldehyde was added in 8 minutes to the reaction mixture to form substantially m-cresolformaldehyde block segments and to chemically bond these segments to the previously formed alternating copolymer. After heating the mixture at reflux for three hours, the amount of heat was increased to remove the water and solvent by distillation. Partial vacuum was applied at about 220° C. and gradually increased to 4 mm Hg to remove the unreacted monomers. Maximum mixture temperature during vacuum stripping was about 226° C. The copolymer was poured from the reaction kettle and allowed to cool. About 840 g of a block copolymer having a number average molecular weight number, Mn, of 1241 Daltons and a Tg of 112° C. were obtained.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
538.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
32
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methylbenzaldehyde
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Customer
Q & A

Q1: What is the biological significance of 2-hydroxy-6-methylbenzaldehyde?

A1: this compound (2,6-HMBD) serves as a key signaling molecule for several species of astigmatid mites. It acts as both a sex pheromone and an alarm pheromone in these organisms. [, ]

Q2: How does this compound function as a sex pheromone?

A2: In species like the house dust mite Dermatophagoides farinae and Cosmoglyphus hughesi, females release 2,6-HMBD, which elicits a mating response in males. [, ] Interestingly, in C. hughesi, both males and females produce the compound, but females possess a significantly higher concentration, explaining the male-specific attraction. []

Q3: What is the chemical structure of this compound?

A3: this compound has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is characterized by a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, a methyl group (-CH3) at position 6, and an aldehyde group (-CHO) at position 1. []

Q4: Can this compound be synthesized?

A4: Yes, 2,6-HMBD can be effectively synthesized from m-cresol through a four-step process involving protection, blocking, formylation, and deprotection reactions. This synthetic route enables the production of 2,6-HMBD, which is crucial for exploring its potential applications in mite control. []

Q5: Has this compound been detected in other organisms?

A5: Beyond astigmatid mites, 2,6-HMBD has been identified in the oil gland secretions of certain oribatid mites, such as Archegozetes longisetosus and Trhypochthonius tectorum. [, ] Notably, it's also a component of the metasternal gland secretion of the eucalypt longicorn beetle, Phoracantha synonyma. []

Q6: Is there a risk of 2,6-HMBD misidentification in analytical studies?

A6: Yes, a related compound, 7-hydroxyphthalide, has been erroneously reported as a natural component of oil gland secretions in some studies. It has been demonstrated that 7-hydroxyphthalide is actually an artifact arising from the degradation of γ-acaridial, another compound often found alongside 2,6-HMBD. []

Q7: What is the potential application of this compound in pest control?

A7: The identification of 2,6-HMBD as a sex pheromone in pest mites like the house dust mite suggests its potential use in pest control strategies. By understanding the behavioral responses it triggers, researchers can develop targeted approaches to disrupt mating and control mite populations. [, ]

Q8: Are there any analytical methods for detecting this compound?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify 2,6-HMBD in biological samples. This technique enables the separation and detection of volatile compounds, allowing for accurate analysis of mite secretions and other sources. [, , ]

Q9: What other compounds are frequently found with this compound in mite secretions?

A9: 2,6-HMBD is often found alongside other compounds, including neral, geranial, neryl formate, and γ-acaridial. This combination, known as "Astigmata compounds," supports the evolutionary relationship between Astigmata mites and some glandulate Oribatida. [, , , ]

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